7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine
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Overview
Description
7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.358. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Carcinogenicity Studies
- Research has shown that certain heterocyclic amines, structurally similar to 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine, are metabolized by intestinal bacteria. The study particularly explored the metabolic pathways and the formation of microbial metabolites in humans, highlighting the significant role of gastrointestinal microbial composition in individual carcinogenic risk associated with these compounds (Vanhaecke et al., 2008).
- Another study focused on the presence of carcinogenic heterocyclic amines in human urine. It was observed that individuals consuming a normal diet had detectable levels of these compounds in their urine, indicating continuous exposure through diet. However, these compounds were not found in patients receiving parenteral alimentation, confirming that these heterocyclic amines are derived from food and not formed endogenously (Ushiyama et al., 1991).
Biomonitoring and Exposure Assessment
- A study on the biomonitoring of an albumin adduct of a cooked meat carcinogen (structurally related to this compound) in humans indicated that dietary intake and individual metabolism significantly influence the level of this compound in the body. This research highlights the potential of using biomarkers to assess exposure and understand the bioactivation of such compounds in vivo (Bellamri et al., 2018).
- Another study analyzed the urinary metabolites following human consumption of cooked chicken containing similar heterocyclic amines, providing insight into the human metabolic pathways and the potential for biomonitoring of these compounds in dietary studies (Frandsen, 2008).
Future Directions
While specific future directions for “7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine” are not mentioned in the search results, compounds of the imidazo[1,2-a]pyrimidine class have been recognized for their wide range of applications in medicinal chemistry, suggesting potential areas of future research and development .
Mechanism of Action
Target of Action
Compounds of the imidazo[1,2-a]pyridine class, to which this compound belongs, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Based on its structural similarity to other imidazo[1,2-a]pyridines, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the activity of the target proteins .
Biochemical Pathways
If it modulates GABA A receptors, it could impact inhibitory neurotransmission .
Result of Action
Based on the potential targets, it could lead to changes in cell cycle progression, neuronal signaling, and muscle contraction .
Properties
IUPAC Name |
4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-13-11-16(20-7-9-22-10-8-20)21-12-15(19-17(21)18-13)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDISOGMXGPOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323065 |
Source
|
Record name | 4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821853 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13994-73-5 |
Source
|
Record name | 4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.